molecular formula C21H19N3O B2612496 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide CAS No. 868978-04-5

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide

Cat. No.: B2612496
CAS No.: 868978-04-5
M. Wt: 329.403
InChI Key: GLFDJNCSUIZXDL-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide is a complex organic compound that features a fused bicyclic structure, incorporating both imidazo[1,2-a]pyridine and naphthamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction, providing high yields in a short time.

    Condensation reaction: The key step involves the condensation of 2-aminopyridine derivatives with α-bromoketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide is unique due to its specific combination of imidazo[1,2-a]pyridine and naphthamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-15-10-12-24-14-17(23-20(24)13-15)9-11-22-21(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,10,12-14H,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDJNCSUIZXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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